

# Ravuconazole: A Technical Guide to its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830

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## Introduction

**Ravuconazole**, also known by its development codes BMS-207147 and ER-30346, is a second-generation triazole antifungal agent.<sup>[1]</sup> It is structurally related to other widely used azoles like fluconazole and voriconazole.<sup>[2]</sup> As a potent and broad-spectrum antifungal, **ravuconazole** has been investigated for its efficacy against a wide range of fungal pathogens.<sup>[3][4]</sup> This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and key experimental methodologies. Its prodrug, **fosravuconazole**, was developed to improve hydrophilicity and oral bioavailability.

## Molecular Structure and Identification

**Ravuconazole** is a complex molecule featuring a core triazole ring, a thiazole ring, and a difluorophenyl group.<sup>[5]</sup> The specific stereochemistry, (2R,3R), is crucial for its antifungal activity.<sup>[6]</sup>

## Chemical Identifiers

Identifier	Value
IUPAC Name	4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile <sup>[5]</sup>
CAS Number	182760-06-1 <sup>[7]</sup>
Molecular Formula	C <sub>22</sub> H <sub>17</sub> F <sub>2</sub> N <sub>5</sub> OS <sup>[7][8]</sup>
SMILES	C--INVALID-LINK----INVALID-LINK-- (C4=C(C=C(C=C4)F)F)O <sup>[5][7]</sup>
InChI Key	OPAHEYNNJWPQPX-RCDICMHDSA-N <sup>[5][7]</sup>

## Physicochemical Properties

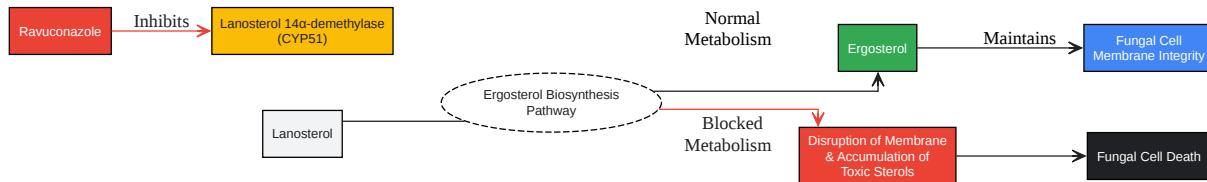
**Ravuconazole** is an off-white to white crystalline solid.<sup>[9][10]</sup> Its key physicochemical properties are summarized below.

Property	Value	Reference(s)
Molecular Weight	437.47 g/mol	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	164-166 °C	<a href="#">[11]</a>
Appearance	Colorless prisms or off-white solid	<a href="#">[9]</a> <a href="#">[11]</a>
Optical Rotation	$[\alpha]D^{24} = -29.1^\circ$ (c = 1.03 in methanol)	<a href="#">[11]</a>
Solubility	Soluble in DMSO (~20 mg/mL), DMF (~25 mg/mL), and ethanol (~5 mg/mL). Sparingly soluble in aqueous buffers.	<a href="#">[3]</a> <a href="#">[10]</a>

## Mechanism of Action

Like other azole antifungals, **ravuconazole**'s primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2]

**Ravuconazole** specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14 $\alpha$ -methylated sterol precursors in the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.[12]



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Mechanism of action of **Ravuconazole**.

## Antifungal Spectrum and Activity

**Ravuconazole** exhibits a broad spectrum of activity against many clinically relevant fungi. It is potent against *Candida* spp., *Cryptococcus neoformans*, and *Aspergillus* spp.[2][13] However, it shows limited activity against certain species like *Fusarium*, *Scedosporium*, and *Zygomycetes*. [2][4]

## In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Ravuconazole** against various fungal isolates. MIC values are a measure of the lowest drug concentration that inhibits visible fungal growth.

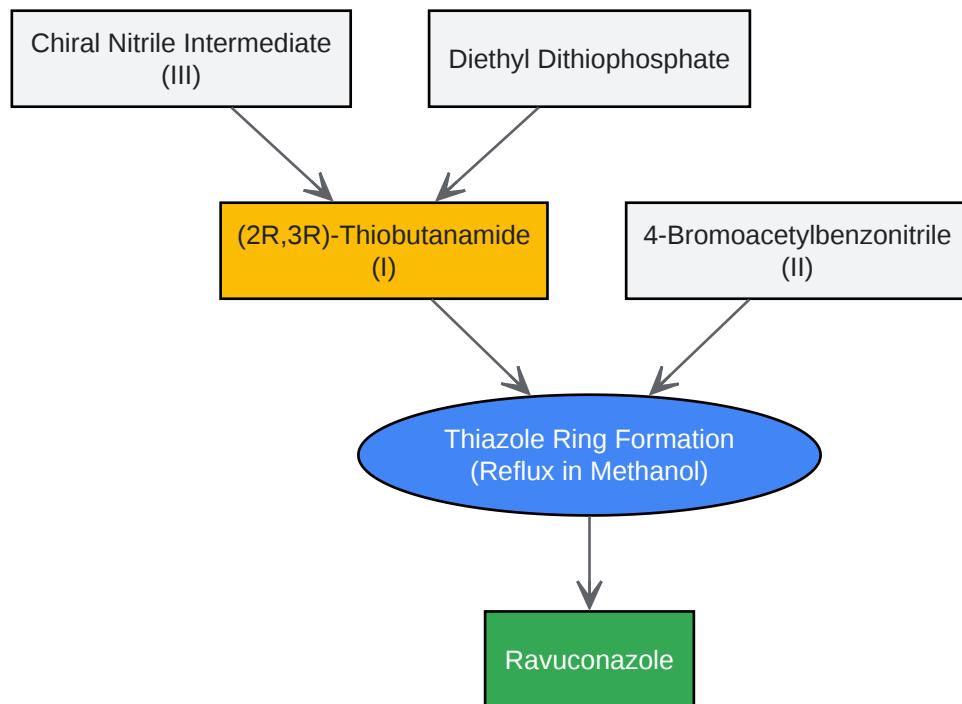
Fungal Species	Number of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference(s)
Candida albicans	-	0.03	0.03	<a href="#">[13]</a>
Candida glabrata	-	-	1 to 2	<a href="#">[13]</a>
Candida krusei	-	-	-	<a href="#">[13]</a>
Aspergillus fumigatus	114	≤0.5	-	<a href="#">[14]</a>
Aspergillus flavus	13	-	-	<a href="#">[14]</a>
Aspergillus niger	22	-	-	<a href="#">[14]</a>
Aspergillus terreus	8	-	-	<a href="#">[14]</a>
Rhizopus oryzae	-	1.0	-	<a href="#">[15]</a>

Note: MIC values can vary based on the testing methodology and specific strains.

## Synthesis and Experimental Protocols

### Chemical Synthesis Workflow

The synthesis of **Ravuconazole** is a multi-step process. A common route involves the formation of a key thiobutanamide intermediate, followed by the construction of the thiazole ring.[\[6\]](#)[\[16\]](#)



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Simplified synthetic workflow for **Ravuconazole**.

## Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of **Ravuconazole** against yeast isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) M27-A guidelines.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To determine the minimum concentration of **Ravuconazole** that inhibits the visible growth of a fungal isolate.

Materials:

- **Ravuconazole** powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates

- Fungal isolates (e.g., *Candida albicans*)
- Spectrophotometer
- Sterile saline (0.85%)
- Incubator (35°C)

**Methodology:**

- Drug Stock Preparation:
  - Prepare a stock solution of **Ravuconazole** by dissolving the powder in DMSO to a concentration of 1600 µg/mL.
  - Perform serial dilutions of this stock solution in RPMI-1640 medium to create working solutions for the assay.
- Inoculum Preparation:
  - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
  - Suspend several colonies in sterile saline.
  - Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL).
  - Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the microtiter plate wells.
- Microdilution Plate Setup:
  - Dispense 100 µL of the appropriate **Ravuconazole** dilution into each well of a 96-well plate, creating a concentration gradient (e.g., from 16 µg/mL down to 0.03 µg/mL).
  - Add 100 µL of the prepared fungal inoculum to each well.

- Include a positive control well (inoculum without drug) and a negative control well (medium only).
- Incubation:
  - Incubate the plates at 35°C for 24 to 48 hours.[18][20]
- MIC Determination:
  - After incubation, read the plates visually.
  - The MIC is defined as the lowest concentration of **Ravuconazole** that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control well.[20]

## Conclusion

**Ravuconazole** is a potent triazole antifungal with a well-defined molecular structure and mechanism of action. Its broad spectrum of activity makes it an important compound in the field of mycology and drug development. The standardized protocols for its synthesis and evaluation are crucial for consistent and comparable research in the development of new antifungal therapies. Although its development was discontinued, it remains a significant reference compound for antifungal research.[4]

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